

Technical Guide: Solubility Profile & Characterization of 2-[(4-chlorophenyl)methyl]oxirane

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Compound of Interest

Compound Name:	2-[(4-chlorophenyl)methyl]oxirane
CAS No.:	36519-91-2
Cat. No.:	B8760112

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Executive Summary

2-[(4-chlorophenyl)methyl]oxirane (CAS: 36519-91-2), also known as (4-chlorobenzyl)oxirane, is a critical chiral or achiral intermediate used primarily in the synthesis of agrochemicals (e.g., azole fungicides) and active pharmaceutical ingredients (APIs). Its structure—a lipophilic 4-chlorobenzyl moiety coupled with a reactive electrophilic oxirane ring—dictates a specific solubility profile characterized by high affinity for non-polar and polar aprotic solvents, and negligible solubility in aqueous media.

This guide provides a comprehensive technical analysis of its solubility behavior, stability concerns in protic media, and a validated experimental protocol for precise solubility determination.

Compound Identification & Physicochemical Properties[1][2]

Before establishing solubility protocols, the fundamental physicochemical attributes must be understood to predict solvent interactions.

Property	Detail
IUPAC Name	2-[(4-chlorophenyl)methyl]oxirane
Common Synonyms	(4-chlorobenzyl)oxirane; 2-(4-chlorobenzyl)epoxide
CAS Number	36519-91-2
Molecular Formula	C ₉ H ₉ ClO
Molecular Weight	168.62 g/mol
Physical State	Colorless to pale yellow liquid (at ambient conditions)
Predicted LogP	~2.3 – 2.5 (Lipophilic)
Key Reactivity	Electrophilic attack at the epoxide ring; susceptible to hydrolysis/solvolysis in acidic protic solvents.

Solubility Profile in Organic Solvents[3]

Predicted Solubility Matrix

Based on the "Like Dissolves Like" principle and process data from analogous aryl-epoxide intermediates (e.g., Tebuconazole intermediates), the following solubility profile is established.

Critical Note: While thermodynamically soluble in alcohols, kinetic instability (ring opening) may occur over time, especially if the solvent is not strictly neutral.

Solvent Class	Specific Solvent	Solubility Prediction	Stability Risk	Process Application
Aromatic Hydrocarbons	Toluene	High (>500 mg/mL)	Low	Preferred for extraction/reaction workup.
Chlorinated Solvents	Dichloromethane (DCM)	High (>600 mg/mL)	Low	Excellent for initial dissolution/transport.
Esters	Ethyl Acetate	High (>400 mg/mL)	Low	Standard crystallization/purification solvent.
Alcohols (Protic)	Methanol / Ethanol	Soluble	Moderate	Potential for solvolysis (methoxy/ethoxy formation) if acidic traces present.
Ketones	Acetone	High	Low	Good for rapid dissolution; miscible with water (antisolvent).
Alkanes	n-Heptane / Hexane	Moderate	Low	Often used as an antisolvent to induce crystallization.
Aqueous	Water	Insoluble (<0.1 mg/mL)	High (Hydrolysis)	Used as a wash phase to remove inorganic salts.

Thermodynamic Drivers

The dissolution of **2-[(4-chlorophenyl)methyl]oxirane** is driven by van der Waals forces and dipole-dipole interactions (due to the C-Cl and epoxide ether linkage).

- Enthalpy of Dissolution (): Typically endothermic (positive) in organic solvents, meaning solubility increases with temperature.
- Entropy of Dissolution (): Positive, driving the solubilization process.

Experimental Protocols for Solubility Determination

Since specific literature values for this CAS are often proprietary, researchers must generate their own data. The following protocol ensures accuracy by mitigating epoxide instability.

Protocol: Static Equilibrium Method (Gravimetric)

Objective: Determine the saturation solubility (

) at a specific temperature (

).

Reagents:

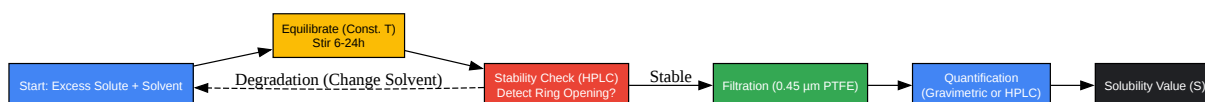
- **2-[(4-chlorophenyl)methyl]oxirane** (>98% purity).[1]
- HPLC-grade solvents (Dried over molecular sieves to prevent hydrolysis).

Workflow:

- Preparation: Add excess solute (approx. 2 g) to 10 mL of solvent in a jacketed glass vessel.
- Equilibration: Stir at fixed temperature (e.g., 25°C ± 0.1°C) for 24 hours.
 - Note: For alcohols, limit time to 6 hours and verify stability via HPLC to ensure no ring-opening byproducts form.

- Sampling: Stop stirring and allow settling for 1 hour.
- Filtration: Withdraw supernatant using a pre-heated syringe filter (0.45 μm PTFE).
- Quantification:
 - Method A (Gravimetric): Evaporate solvent from a known volume () and weigh the residue ().
 - Method B (HPLC - Recommended): Dilute aliquot in Acetonitrile and analyze against a standard curve. This detects if degradation occurred during equilibration.

Visualization: Solubility Workflow



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Caption: Standardized workflow for determining solubility of reactive epoxides, incorporating a critical stability checkpoint.

Thermodynamic Analysis & Data Modeling

To upscale crystallization processes, experimental data should be fitted to thermodynamic models.[2]

Modified Apelblat Equation

Use this equation to correlate temperature-dependent solubility:

- : Mole fraction solubility.[3][2]
- : Absolute temperature (K).[3][2]

- : Empirical constants derived from regression analysis.

van't Hoff Analysis

To determine the enthalpy (

) and entropy (

) of dissolution:

- Plot

vs

. The slope gives

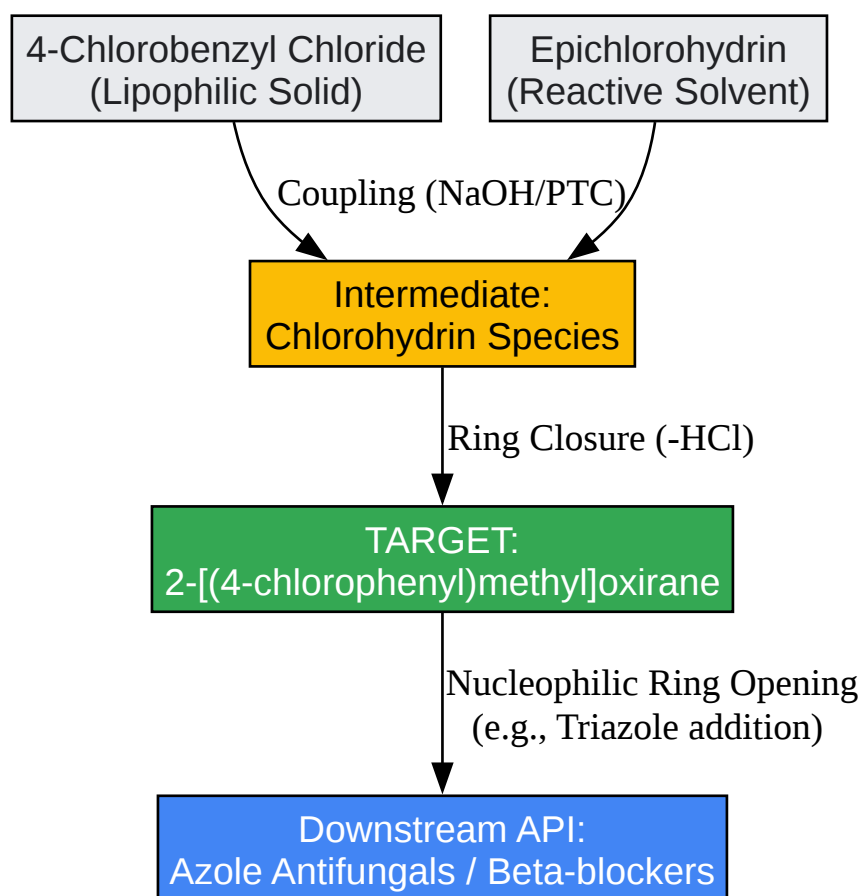
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- Insight: A steep slope indicates high temperature sensitivity, suggesting cooling crystallization is a viable purification method.

Synthetic Context & Application

Understanding where this molecule fits in the synthesis pipeline explains the solvent choices (e.g., Toluene/EtOAc). It is typically synthesized via the reaction of 4-chlorobenzyl chloride with epichlorohydrin or via sulfur ylide epoxidation of the corresponding aldehyde.

Synthesis Pathway Diagram



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Caption: Synthetic pathway showing the generation of the target epoxide and its downstream consumption.

References

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